molecular formula C8H8N2O2 B13174186 3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid

3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid

Cat. No.: B13174186
M. Wt: 164.16 g/mol
InChI Key: PKHYZNJNMCDXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The imidazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced nitrogen atoms. Substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid involves its interaction with molecular targets and pathways within biological systems. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Imidazole-4-propanoic acid
  • 1H-Imidazole-5-propanoic acid
  • 3-(1H-Imidazol-4-yl)propionic acid
  • 3-(Imidazol-4(5)-yl)propionic acid
  • Deamino-histidine
  • Dihydrourocanic acid

Uniqueness

3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid is unique due to the presence of the ethyl group on the imidazole ring and the prop-2-ynoic acid moiety. These structural features confer specific chemical and biological properties that distinguish it from other imidazole derivatives. For example, the ethyl group can influence the compound’s lipophilicity and its ability to interact with biological targets .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3-(1-ethylimidazol-4-yl)prop-2-ynoic acid

InChI

InChI=1S/C8H8N2O2/c1-2-10-5-7(9-6-10)3-4-8(11)12/h5-6H,2H2,1H3,(H,11,12)

InChI Key

PKHYZNJNMCDXBT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1)C#CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.